molecular formula C19H16ClN3O3 B2868347 Cloniprazepam CAS No. 1998158-84-1

Cloniprazepam

カタログ番号: B2868347
CAS番号: 1998158-84-1
分子量: 369.8 g/mol
InChIキー: CCSYKGYLSFXNTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

クロニプラゼパムの合成には、ベンゾジアゼピン構造の核心部分の調製から始まる複数のステップが含まれます。合成経路には、通常、以下のステップが含まれます。

    ベンゾジアゼピンコアの形成: 適切な前駆体の環化により、ベンゾジアゼピン環が形成されます。

    置換基の導入: 2-クロロフェニル基と7-ニトロ基は、求電子置換反応によって導入されます。

クロニプラゼパムの工業的製造方法は、他のベンゾジアゼピンで使用される方法と似ており、大規模な合成と精製プロセスが含まれており、高い純度と収率を保証します .

化学反応の分析

生物活性

Cloniprazepam is a benzodiazepine derivative that has garnered attention due to its pharmacological properties and potential therapeutic applications. This article will explore the biological activity of this compound, including its metabolism, effects on neurotransmitter systems, clinical implications, and case studies that highlight its use in various contexts.

1. Overview of this compound

This compound is structurally related to clonazepam and exhibits similar pharmacological effects, primarily acting as a GABA-A receptor agonist. Its mechanism of action involves enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which is crucial for regulating neuronal excitability throughout the nervous system.

2. Pharmacokinetics and Metabolism

Absorption and Distribution:
this compound is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1 to 4 hours. The absolute bioavailability is approximately 90%, with significant inter-individual variability noted in pharmacokinetic parameters such as volume of distribution (approximately 3 L/kg) and protein binding (82-86%) .

Metabolic Pathways:
The metabolism of this compound involves several pathways:

  • Phase I Metabolism: In vitro studies have shown that this compound undergoes nitro-reduction primarily through cytochrome P450 enzymes, resulting in metabolites such as clonazepam and 7-amino-clonazepam .
  • Phase II Metabolism: Conjugation reactions further modify these metabolites, influencing their pharmacological activity and elimination .

Table 1 summarizes the metabolic pathways of this compound:

Metabolic Phase Enzymes Involved Major Metabolites
Phase ICYP450Clonazepam, 7-amino-clonazepam
Phase IIUGTsGlucuronides of metabolites

This compound's primary mechanism involves potentiation of GABA-A receptor activity, leading to increased chloride ion influx and hyperpolarization of neurons. This action results in anxiolytic, anticonvulsant, muscle relaxant, and sedative effects.

  • GABA-A Receptor Modulation: this compound binds to the benzodiazepine site on GABA-A receptors, enhancing GABA's inhibitory effects. Its metabolites, particularly 7-amino-clonazepam, may exhibit partial agonist activity at these receptors, potentially influencing the efficacy and side effect profile of this compound .

4. Clinical Applications and Case Studies

This compound has been used in various clinical settings, including anxiety disorders, seizure management, and as part of withdrawal protocols for other benzodiazepines.

Case Study Example:
A notable case involved a patient with a long history of benzodiazepine dependence who was treated with this compound during withdrawal from other benzodiazepines. The patient's serum levels were monitored closely during a tapering regimen. Results indicated that careful management allowed for a gradual reduction in dosage while minimizing withdrawal symptoms .

5. Efficacy in Specific Disorders

Recent research has evaluated this compound's efficacy in treating acute mania. A systematic review indicated that it may be superior to placebo and comparable to traditional treatments like lithium and haloperidol . This suggests potential as an adjunctive therapy in mood disorders.

6. Conclusion

This compound demonstrates significant biological activity through its interaction with GABA-A receptors and its metabolic pathways. Its clinical applications extend across various psychiatric conditions, particularly where benzodiazepine dependence or withdrawal is concerned. Ongoing research into its pharmacokinetics and therapeutic efficacy continues to inform best practices for its use in clinical settings.

特性

IUPAC Name

5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-3H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-16-4-2-1-3-14(16)19-15-9-13(23(25)26)7-8-17(15)22(11-12-5-6-12)18(24)10-21-19/h1-4,7-9,12H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSYKGYLSFXNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893511
Record name Cloniprazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998158-84-1
Record name Cloniprazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1998158841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloniprazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLONIPRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL4SM8QYP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。